molecular formula C14H17BrOS B2783844 1-(4-Bromophenyl)-2-(cyclohexylsulfanyl)ethan-1-one CAS No. 331461-92-8

1-(4-Bromophenyl)-2-(cyclohexylsulfanyl)ethan-1-one

Cat. No.: B2783844
CAS No.: 331461-92-8
M. Wt: 313.25
InChI Key: ZNEBLXAHDQSLPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Bromophenyl)-2-(cyclohexylsulfanyl)ethan-1-one is an organic compound characterized by the presence of a bromophenyl group and a cyclohexylsulfanyl group attached to an ethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenyl)-2-(cyclohexylsulfanyl)ethan-1-one typically involves the following steps:

    Thioether Formation: The cyclohexylsulfanyl group is introduced via a nucleophilic substitution reaction. This can be done by reacting the brominated phenyl ethanone with cyclohexylthiol in the presence of a base such as sodium hydride or potassium carbonate.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromophenyl)-2-(cyclohexylsulfanyl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, bases like sodium hydride or potassium carbonate.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted phenyl ethanones.

Scientific Research Applications

1-(4-Bromophenyl)-2-(cyclohexylsulfanyl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-(4-Bromophenyl)-2-(cyclohexylsulfanyl)ethan-1-one exerts its effects depends on its specific application. For instance, in biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromophenyl group can facilitate interactions with hydrophobic pockets in proteins, while the cyclohexylsulfanyl group can enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

    1-(4-Bromophenyl)ethan-1-one: Lacks the cyclohexylsulfanyl group, making it less hydrophobic.

    1-(4-Chlorophenyl)-2-(cyclohexylsulfanyl)ethan-1-one: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and biological activity.

    1-(4-Bromophenyl)-2-(methylsulfanyl)ethan-1-one: Contains a methylsulfanyl group instead of cyclohexylsulfanyl, altering its steric and electronic properties.

Uniqueness: 1-(4-Bromophenyl)-2-(cyclohexylsulfanyl)ethan-1-one is unique due to the combination of the bromophenyl and cyclohexylsulfanyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(4-bromophenyl)-2-cyclohexylsulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrOS/c15-12-8-6-11(7-9-12)14(16)10-17-13-4-2-1-3-5-13/h6-9,13H,1-5,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNEBLXAHDQSLPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)SCC(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.